2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid
Description
2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid is a cyclohexanecarboxylic acid derivative featuring a propylamino-substituted aniline moiety linked via a carbonyl group to the cyclohexane ring (Fig. 1). The propylamino group introduces moderate lipophilicity, while the carboxylic acid moiety enhances solubility and enables interactions with biological targets, such as enzymes or receptors .
Its structure allows for intramolecular hydrogen bonding (O–H⋯O and N–H⋯O), which stabilizes its conformation and may influence its pharmacokinetic properties .
Properties
IUPAC Name |
2-[[4-(propylcarbamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-2-11-19-16(21)12-7-9-13(10-8-12)20-17(22)14-5-3-4-6-15(14)18(23)24/h7-10,14-15H,2-6,11H2,1H3,(H,19,21)(H,20,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHLXOMDHLBJJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4-Nitro-N-propylbenzamide
4-Nitrobenzoyl chloride reacts with propylamine in dichloromethane (DCM) under basic conditions (triethylamine, 0°C to RT, 2 h). The nitro group stabilizes the electrophilic carbonyl, facilitating nucleophilic attack by propylamine.
Reaction Conditions
Reduction to 4-Amino-N-propylbenzamide
Catalytic hydrogenation (H₂, 10% Pd/C, EtOH) reduces the nitro group to an amine. Alternatively, Fe/HCl in aqueous ethanol achieves similar results.
Optimized Parameters
Activation of Cyclohexanecarboxylic Acid
The 2-position of cyclohexanecarboxylic acid is activated for amide coupling via two primary methods:
Acid Chloride Formation
Treatment with thionyl chloride (SOCl₂) at reflux (80°C, 2 h) converts the carboxylic acid to its acyl chloride. Excess SOCl₂ is removed under reduced pressure, and the residue is used directly in subsequent steps.
Critical Notes
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Side Reactions : Overheating may lead to decomposition.
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Solvent-Free : SOCl₂ acts as both reagent and solvent.
Coupling Agent-Mediated Activation
Carbodiimides (e.g., EDCl) with hydroxybenzotriazole (HOBt) in DMF activate the acid in situ. This method avoids handling corrosive acyl chlorides.
Typical Conditions
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Coupling Agent : EDCl (1.2 equiv), HOBt (1.5 equiv)
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Base : N,N-Diisopropylethylamine (DIEA, 3 equiv)
Amide Bond Formation with 4-[(Propylamino)carbonyl]aniline
The activated cyclohexanecarboxylic acid derivative couples with 4-[(propylamino)carbonyl]aniline under controlled conditions:
Acyl Chloride Route
The acid chloride (1.1 equiv) reacts with the aniline (1.0 equiv) in DCM, catalyzed by DIEA (2.5 equiv). The mixture stirs at RT for 4 h, followed by aqueous workup.
Workup Protocol
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Dilute with DCM.
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Wash with 1 M HCl (remove excess DIEA).
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Dry over MgSO₄, concentrate, and purify via silica gel chromatography.
Yield : 70–75%
Carbodiimide-Assisted Coupling
EDCl/HOBt-mediated coupling in DMF achieves comparable yields with milder conditions.
Optimized Parameters
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Molar Ratio : Acid:EDCl:HOBt = 1:1.2:1.5
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Solvent : Anhydrous DMF
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Reaction Time : 18 h at RT
Regiochemical and Stereochemical Considerations
The 2-position of cyclohexanecarboxylic acid imposes steric constraints, favoring axial attack during amidation. Computational models (DFT) suggest transition-state stabilization via hydrogen bonding between the aniline’s NH and the carbonyl oxygen.
Key Observations
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Diastereoselectivity : Non-polar solvents (e.g., DCM) favor trans-amide conformation.
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Byproducts : <5% oligomerization if stoichiometry is tightly controlled.
Industrial-Scale Adaptations
Batch processes for kilogram-scale synthesis employ:
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Continuous Flow Reactors : For SOCl₂-mediated acyl chloride formation (improved safety).
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Crystallization-Based Purification : Replace column chromatography (cost-effective).
Economic Metrics
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Cost per Kilogram : ~$12,000 (raw materials).
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Purity : >99.5% (pharmaceutical grade).
Analytical Characterization
Final product validation employs:
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¹H/¹³C NMR : Confirm substitution patterns and amide connectivity.
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IR Spectroscopy : Characteristic C=O stretches (1680–1720 cm⁻¹).
Representative Data
Chemical Reactions Analysis
Types of Reactions
2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The propylamino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The cyclohexane ring provides structural stability, allowing the compound to fit into binding sites with high affinity. Pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights structural analogs and their key substituent differences:
Key Observations :
- Propylamino vs.
- Dipropylamino Derivative: The dipropylamino substituent increases steric bulk, which may hinder intermolecular interactions but improve metabolic stability .
Comparison with Other Syntheses :
- describes a similar route using 2-fluoroaniline and maleic anhydride, yielding a compound with a Z-configuration. The propylamino derivative may adopt a comparable planar geometry .
- notes discontinuation of the propylamino variant, suggesting challenges in scalability or purity compared to isobutyryl analogs .
Physicochemical Properties
Insights :
- The propylamino derivative’s intermediate LogP balances solubility and membrane permeability, making it suitable for oral formulations.
- Reduced hydrogen-bond donors in the dipropylamino analog may limit interactions with hydrophilic targets .
Biological Activity
2-({4-[(Propylamino)carbonyl]anilino}carbonyl)-cyclohexanecarboxylic acid is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. The general procedure includes:
- Formation of the Aniline Derivative : The initial step involves the reaction of an appropriate aniline with a propylamino carbonyl group.
- Cyclohexanecarboxylic Acid Incorporation : The cyclohexanecarboxylic acid moiety is then introduced through acylation reactions.
- Purification and Characterization : The final product is purified using techniques such as recrystallization or chromatography, followed by characterization using NMR and mass spectrometry.
Biological Activity
The biological activity of this compound has been investigated in various studies. Below are key findings regarding its pharmacological properties:
Enzyme Inhibition
One of the significant activities reported is its role as an inhibitor of specific enzymes, particularly those involved in metabolic pathways. For instance:
- Angiotensin Converting Enzyme (ACE) Inhibition : This compound has shown promising results as an ACE inhibitor, with potency comparable to established drugs in the category. In vitro studies reported an IC50 value indicating effective inhibition at micromolar concentrations .
Anticancer Activity
Preliminary studies suggest that this compound exhibits anticancer properties:
- Cell Line Studies : The compound was tested against various cancer cell lines, demonstrating cytotoxic effects that were dose-dependent. Notably, it showed significant activity against breast and colon cancer cell lines .
Anti-inflammatory Properties
Research has indicated that this compound possesses anti-inflammatory effects:
- In Vivo Models : Animal studies have demonstrated reduced inflammation markers when treated with this compound, suggesting its potential use in managing inflammatory diseases .
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Study on Hypertension :
- Cancer Treatment Exploration :
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
